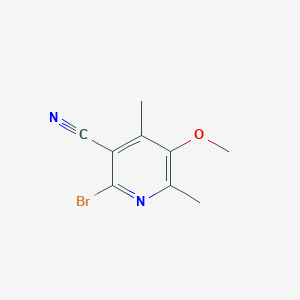
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile is an organic compound with the molecular formula C9H9BrN2O It is a derivative of pyridine, characterized by the presence of bromine, methoxy, dimethyl, and nitrile functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile typically involves the bromination of 2-methoxy-4,6-dimethylpyridine-3-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce various aryl or alkyl-substituted pyridines .
科学研究应用
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile depends on its specific application and the molecular targets involvedThe presence of the bromine, methoxy, and nitrile groups can influence its binding affinity and specificity for different targets .
相似化合物的比较
Similar Compounds
- 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
- 2-Amino-5-bromo-4,6-dimethylpyridine
- 5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile
Uniqueness
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
属性
分子式 |
C9H9BrN2O |
|---|---|
分子量 |
241.08 g/mol |
IUPAC 名称 |
2-bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(10)12-6(2)8(5)13-3/h1-3H3 |
InChI 键 |
JRXIRAYCFFZCES-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=C1OC)C)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




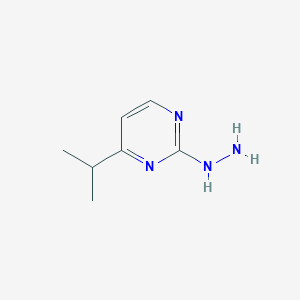


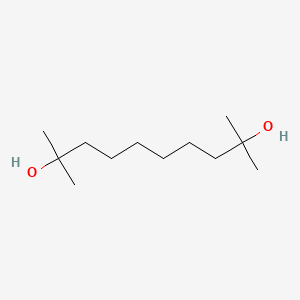
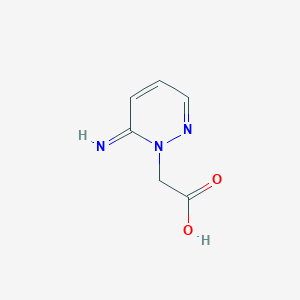
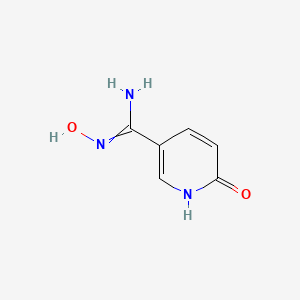
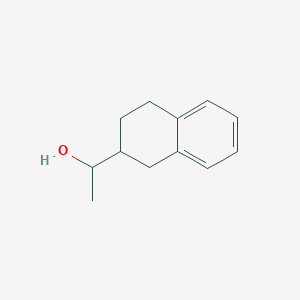

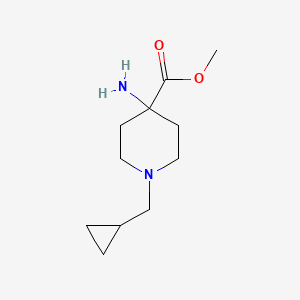

![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)

